5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide
CAS No.: 2549039-60-1
Cat. No.: VC11831943
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549039-60-1 |
|---|---|
| Molecular Formula | C5H8N4O2 |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide |
| Standard InChI | InChI=1S/C5H8N4O2/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8) |
| Standard InChI Key | IVPUGNARSSBHPV-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=NN=C(O1)N |
| Canonical SMILES | CN(C)C(=O)C1=NN=C(O1)N |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈N₄O₂ | |
| Molecular Weight | 156.14 g/mol | |
| CAS Number | 2549039-60-1 | |
| Predicted Solubility | Moderate (FaSSIF: 38–577 μg/mL) |
Synthesis and Characterization
The synthesis of 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide typically involves condensation reactions between N,N-dimethylhydrazine and a carboxylic acid derivative, facilitated by coupling agents. A generalized pathway includes:
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Cyclization: Formation of the oxadiazole ring via dehydration of a hydrazide intermediate.
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Functionalization: Introduction of the dimethylcarboxamide group through nucleophilic substitution or amidation.
Analytical characterization relies on:
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UV/Vis Spectroscopy: Identifies π→π* transitions in the oxadiazole ring .
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IR Spectroscopy: Confirms N-H (3350 cm⁻¹) and C=O (1680 cm⁻¹) stretches .
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NMR Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 156.14[M+H]⁺.
| Parameter | Value (Range) |
|---|---|
| Metabolic Stability | Clₗᵢᵥₑᵣ: 3.2–4.7 mL/min/g |
| Plasma Protein Binding | 66–93% |
| hERG Inhibition (IC₅₀) | 17–113 μM |
| Oral Bioavailability | AUC: 190,000–370,000 ng·min/mL |
Key challenges include:
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Solubility: Moderate FaSSIF solubility (18–577 μg/mL) may limit absorption .
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hERG Liability: Some analogs show IC₅₀ < 30 μM, necessitating structural modifications .
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Ames Test Negativity: Select derivatives (e.g., 3,5-dimethoxy variants) lack mutagenicity .
Future Research Directions
Synthesis Optimization
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Green Chemistry Approaches: Utilize microwave-assisted synthesis to improve yield (>80%) and reduce reaction time .
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Stereoselective Methods: Develop chiral catalysts for enantiomerically pure variants.
Biological Evaluation
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In Vivo Studies: Assess efficacy in murine models of infection or cancer.
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Target Identification: Use proteomics to identify binding partners (e.g., kinase receptors).
Computational Modeling
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